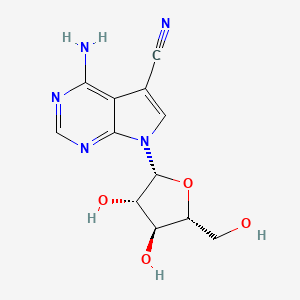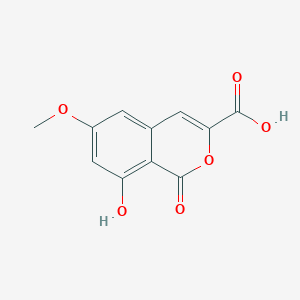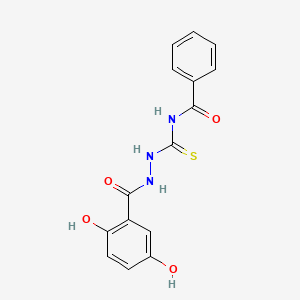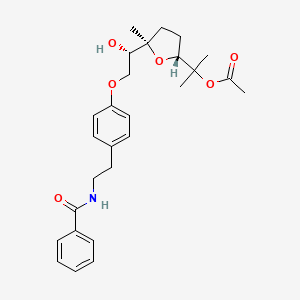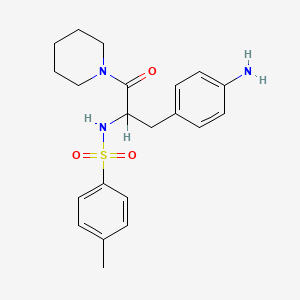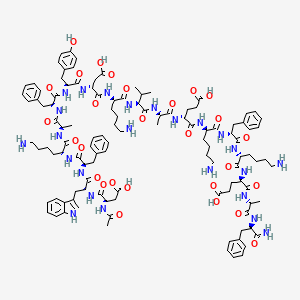
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a (3,5-dimethoxystyryl) group and two propyl groups. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dipropylxanthine and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-dipropylxanthine and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
科学研究应用
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its xanthine core, which is known to interact with adenosine receptors.
Pharmacology: Research focuses on its effects on the central nervous system and its potential as a neuroprotective agent.
Biochemistry: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in organic synthesis.
作用机制
The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with molecular targets such as adenosine receptors. The xanthine core of the compound allows it to bind to these receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including neuroprotection and modulation of neurotransmitter release.
相似化合物的比较
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine is unique due to the presence of the (3,5-dimethoxystyryl) group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with molecular targets.
属性
CAS 编号 |
147700-47-8 |
|---|---|
分子式 |
C21H26N4O4 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O4/c1-5-9-24-19-18(20(26)25(10-6-2)21(24)27)22-17(23-19)8-7-14-11-15(28-3)13-16(12-14)29-4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,22,23)/b8-7+ |
InChI 键 |
IFYQMQURNXKFLL-BQYQJAHWSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC(=C3)OC)OC |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)


